N-(3-(Decylamino)propyl)-D-gluconamide

Description

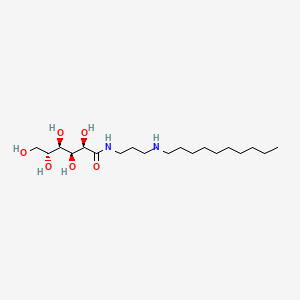

N-(3-(Decylamino)propyl)-D-gluconamide is a synthetic amphiphilic compound derived from D-gluconic acid, a carbohydrate derivative. Its structure consists of a hydrophilic gluconamide headgroup linked to a hydrophobic alkyl chain via a 3-aminopropyl spacer.

Properties

CAS No. |

86702-59-2 |

|---|---|

Molecular Formula |

C19H40N2O6 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-[3-(decylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-11-20-12-10-13-21-19(27)18(26)17(25)16(24)15(23)14-22/h15-18,20,22-26H,2-14H2,1H3,(H,21,27)/t15-,16-,17+,18-/m1/s1 |

InChI Key |

URPLOWLZZQLZGJ-ZJPYXAASSA-N |

Isomeric SMILES |

CCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Decylamino)propyl)-D-gluconamide typically involves the reaction of decylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. One common method involves the use of N-(3-chloropropyl)-D-gluconamide as an intermediate, which reacts with decylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at around 70°C to ensure optimal reaction rates .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Decylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the decylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides with different alkyl groups.

Scientific Research Applications

N-(3-(Decylamino)propyl)-D-gluconamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(Decylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The decylamino group can interact with hydrophobic regions of proteins, while the D-gluconamide moiety can form hydrogen bonds with polar residues. This dual interaction allows the compound to modulate the activity of target proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of alkylamino-propyl gluconamides, where variations in alkyl chain length and substituents influence physicochemical and functional properties. Below is a comparative analysis with two structurally related analogs:

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Alkyl Chain Length | Purity | Application |

|---|---|---|---|---|---|---|

| N-(3-(Decylamino)propyl)-D-gluconamide | Not provided | C₁₉H₄₀N₂O₆ | ~392.5 g/mol | C10 | N/A | Research (inferred) |

| N-[3-(Dodecylamino)propyl]-D-gluconamide | 86702-60-5 | C₂₁H₄₄N₂O₆ | 420.6 g/mol | C12 | 95% | Research use only |

| N-(3-aminopropyl)-N-octadecyl-D-gluconamide | 93840-51-8 | C₂₇H₅₆N₂O₆ | 504.7 g/mol | C18 | N/A | Not specified |

Key Observations:

C12 (dodecyl) and C18 (octadecyl) analogs exhibit increased molecular weight and lipophilicity, which may improve membrane permeability or surfactant efficacy but reduce aqueous solubility .

Synthesis and Purity: The C12 analog is available at 95% purity, indicating its established use in research settings .

Functional Implications :

- Longer alkyl chains (e.g., C18) are associated with stronger intermolecular interactions, which could enhance stability in lipid bilayers or micelle formation. Conversely, shorter chains (C10) may favor applications requiring rapid diffusion or solubility in polar solvents.

Biological Activity

Chemical Structure and Properties

N-(3-(Decylamino)propyl)-D-gluconamide has the molecular formula C16H33NO6 and a molecular weight of 323.44 g/mol. The compound features a decyl chain attached to a D-gluconamide structure, which contributes to its amphiphilic properties, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H33NO6 |

| Molecular Weight | 323.44 g/mol |

| Solubility | Soluble in water |

| LogP | 3.5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines revealed that this compound possesses selective cytotoxic effects. For instance, a study published in Toxicology in Vitro reported that the compound induced apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. The IC50 values for various cancer cell lines ranged from 10 to 30 µM, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve membrane disruption and interference with cellular signaling pathways. Research has shown that the compound can integrate into lipid bilayers, leading to increased permeability and subsequent cell death in microbial and cancer cells.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound as a topical treatment for infected wounds. Patients treated with the compound showed a significant reduction in bacterial load compared to those receiving standard care. The study concluded that the compound could be a promising candidate for wound care applications.

Case Study 2: Cancer Treatment

In another study involving animal models, this compound was administered to mice with induced tumors. Results indicated a notable reduction in tumor size after treatment, with minimal side effects observed. This suggests potential for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.